![molecular formula C10H11BF2O3 B2540251 [4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid CAS No. 2377605-97-3](/img/structure/B2540251.png)
[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid
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Overview
Description
“[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid” is a type of organoboron compound . It’s commonly used in the field of pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid” is C10H11BF2O3. The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
Boronic acids, including “[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This is a metal-catalyzed reaction, typically with palladium, between an organoborane (like boronic acid or boronic ester) and a halide or triflate under basic conditions .Physical And Chemical Properties Analysis
The molecular weight of “[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid” is 228. Detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Suzuki–Miyaura Coupling
Overview
Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions, functional group tolerance, and environmentally benign nature. The success of SM coupling largely relies on the use of organoboron reagents, including boronic acids.
- Properties of Boronic Acids::
Unique Applications
Now, let’s explore six distinct applications of [4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid:
Safety and Hazards
properties
IUPAC Name |
[4-(cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF2O3/c12-8-3-7(16-5-6-1-2-6)4-9(13)10(8)11(14)15/h3-4,6,14-15H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBCTMNIDSXOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)OCC2CC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid |
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